3-(2,4-Dimethylphenoxy)propan-1-ol
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Overview
Description
3-(2,4-Dimethylphenoxy)propan-1-ol is an organic compound characterized by a phenolic ether structure. It consists of a 2,4-dimethylphenol moiety attached to a propan-1-ol backbone via an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification and Reduction: The compound can be synthesized through the esterification of 2,4-dimethylphenol with propanoic acid, followed by reduction of the resulting ester.
Williamson Ether Synthesis: Another common method involves the reaction of 2,4-dimethylphenol with 1-chloropropan-1-ol in the presence of a strong base, such as sodium hydride, to form the ether linkage.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-(2,4-dimethylphenoxy)propanoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Strong bases like sodium hydride (NaH) or alkyl halides are typically employed.
Major Products Formed:
Oxidation: 3-(2,4-Dimethylphenoxy)propanoic acid
Reduction: Various alcohol derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
3-(2,4-Dimethylphenoxy)propan-1-ol finds applications in various fields:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: The compound is used in the study of enzyme mechanisms and as a building block in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-Dimethylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(2,4-Dimethylphenoxy)propanoic acid: A closely related compound with an additional carboxyl group.
2,4-Dimethylphenol: The parent phenol from which the compound is derived.
Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Another ether derivative with a different alkyl group.
Uniqueness: 3-(2,4-Dimethylphenoxy)propan-1-ol is unique in its combination of the phenolic ether structure and the propan-1-ol moiety, which imparts distinct chemical properties compared to its similar compounds.
Properties
IUPAC Name |
3-(2,4-dimethylphenoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVFPAXDFIXIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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